1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Descripción general

Descripción

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry . It is also used as a raw material for sodium fluosilicate and potassium fluosilicate .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction of Fmoc-Cl with sodium azide to produce 9-fluorenylmethyloxycarbonyl azide is also a method to install the Fmoc group .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .Aplicaciones Científicas De Investigación

Enantiopure Fmoc-Protected Amino Acids Synthesis

Enantiopure Fmoc-protected amino acids have been synthesized through practical routes for applications in peptidomimetic chemistry. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrating full compatibility with solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007) Sladojevich et al., 2007.

Heterocyclic γ-Amino Acids Synthesis

Cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate have been employed to synthesize orthogonally protected ATCs, a new class of constrained heterocyclic γ-amino acids valuable as design mimics of protein secondary structures (Mathieu et al., 2015) Mathieu et al., 2015.

Fmoc Strategy in Solid-Phase Peptide Synthesis

The Fmoc strategy has been significantly advanced for solid-phase peptide synthesis (SPPS), with improvements in solid supports, linkages, side chain protecting groups, and understanding of solvation conditions. These advancements have facilitated the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009) Fields & Noble, 2009.

Fmoc-Modified Amino Acids for Functional Materials

Fmoc-modified amino acids and short peptides have been explored for their self-assembly features, showing potential in applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016) Tao et al., 2016.

Fmoc-Amino Acids in Glycopeptide Synthesis

The glycosylation of Fmoc amino acids with unprotected carboxyl groups has been developed for the synthesis of neoglycopeptides, illustrating the utility of Fmoc amino acids in constructing complex glycopeptides (Elofsson, Walse, & Kihlberg, 1991) Elofsson, Walse, & Kihlberg, 1991.

Safety And Hazards

Propiedades

IUPAC Name |

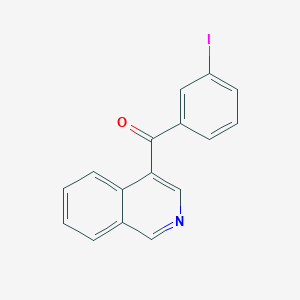

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STODQAWDWVVYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)